molecular formula C10H12Cl2N2O3S B5162312 N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide

N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide

Cat. No. B5162312
M. Wt: 311.18 g/mol
InChI Key: DHODGDJCZNYPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide, commonly referred to as DCDMG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCDMG has been synthesized using several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Scientific Research Applications

DCDMG has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DCDMG has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for various inflammatory diseases. Additionally, DCDMG has been studied for its potential use as a drug delivery agent due to its ability to penetrate cell membranes. In agriculture, DCDMG has been shown to have antifungal and antibacterial properties, making it a potential alternative to traditional pesticides. Finally, DCDMG has been studied for its potential use in material science, particularly in the synthesis of novel polymers.

Mechanism of Action

The mechanism of action of DCDMG is not fully understood, but it is believed to involve the inhibition of various enzymes, including cyclooxygenase and lipoxygenase. Additionally, DCDMG has been shown to modulate the production of various inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
DCDMG has been shown to have several biochemical and physiological effects, including anti-inflammatory and analgesic effects. Additionally, DCDMG has been shown to modulate the production of various inflammatory mediators, such as prostaglandins and leukotrienes. DCDMG has also been shown to have antifungal and antibacterial properties, making it a potential alternative to traditional pesticides.

Advantages and Limitations for Lab Experiments

DCDMG has several advantages for use in laboratory experiments, including its high yield and purity and its ability to penetrate cell membranes. However, DCDMG also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on DCDMG, including further studies on its mechanism of action and potential therapeutic applications in various inflammatory diseases. Additionally, further studies are needed to fully understand the potential applications of DCDMG in agriculture and material science. Finally, the potential toxicity of DCDMG needs to be further studied to ensure its safety for use in various applications.

Synthesis Methods

DCDMG can be synthesized using several methods, including the reaction of N,N-dimethylglycine with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of N,N-dimethylglycine with 3,4-dichlorobenzenesulfonyl isocyanate in the presence of a base. The yield of DCDMG using these methods is typically high, and the purity can be improved using various purification techniques.

properties

IUPAC Name

2-[(3,4-dichlorophenyl)sulfonyl-methylamino]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O3S/c1-13-10(15)6-14(2)18(16,17)7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHODGDJCZNYPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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